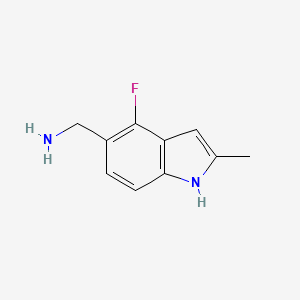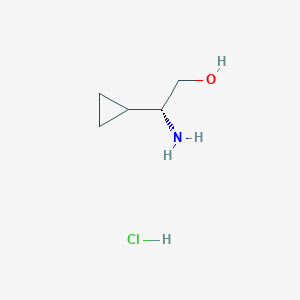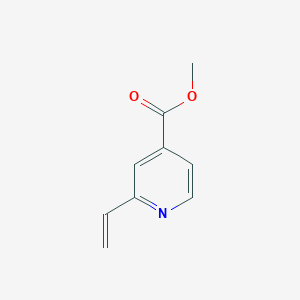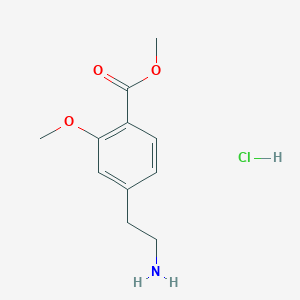
6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline is an organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
作用機序
Target of Action
It is known that sulfonyl compounds often interact with various enzymes and receptors in the body .
Mode of Action
It is known that sulfonyl compounds can react with primary and secondary amines to form sulfinamides . This reaction could potentially alter the function of targeted enzymes or receptors.
Biochemical Pathways
The formation of sulfinamides could potentially affect various biochemical pathways depending on the specific enzymes or receptors targeted .
Result of Action
The formation of sulfinamides could potentially alter the function of targeted enzymes or receptors, leading to various cellular effects .
生化学分析
Biochemical Properties
6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to react with primary and secondary amines to form stable sulfonamide derivatives . These interactions are crucial for understanding its potential therapeutic applications and biochemical behavior.
Cellular Effects
The effects of 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can affect the expression of specific genes involved in metabolic pathways and signal transduction . This modulation can lead to changes in cellular behavior and function, making it a valuable tool for research in cell biology.
Molecular Mechanism
At the molecular level, 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been shown to inhibit certain enzymes involved in metabolic processes, thereby altering the metabolic flux . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline over time are critical for its application in laboratory settings. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that its effects on cellular function remain consistent, making it a reliable compound for prolonged experiments.
Dosage Effects in Animal Models
The effects of 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant therapeutic effects. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in preclinical studies.
Metabolic Pathways
6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the activity of enzymes involved in the synthesis and degradation of specific metabolites . These interactions are essential for understanding its role in cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, influencing its localization and activity . These distribution patterns are important for understanding its pharmacokinetics and potential therapeutic effects.
Subcellular Localization
6-(t-Butylsulfonyl)-4-chloro-7-methoxyquinoline exhibits specific subcellular localization, which affects its activity and function. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its overall biochemical behavior.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-butylsulfonyl)-4-chloro-7-methoxyquinoline typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the tert-butylsulfonyl group, chloro substituent, and methoxy group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The chloro and methoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium methoxide (NaOCH₃) and sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Quinoline derivatives are known for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound can be used in the development of new materials, dyes, and agrochemicals.
類似化合物との比較
Similar Compounds
6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinazoline: This compound has a similar structure but with a quinazoline core instead of quinoline.
N-tert-Butylbenzenesulfinimidoyl chloride: This compound contains a tert-butylsulfonyl group and is used in organic synthesis as an oxidant.
tert-Butanesulfinamide: Known for its use in asymmetric synthesis, this compound shares the tert-butylsulfonyl group but has different applications.
Uniqueness
6-(Tert-butylsulfonyl)-4-chloro-7-methoxyquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
6-tert-butylsulfonyl-4-chloro-7-methoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO3S/c1-14(2,3)20(17,18)13-7-9-10(15)5-6-16-11(9)8-12(13)19-4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGUOXODJXRQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC2=C(C=CN=C2C=C1OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)




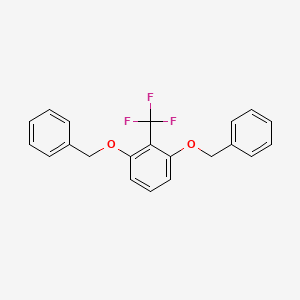
![3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B6333509.png)
![tert-butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)
